N-cyclopropyl-5-[1-(3-methyl-3-phenylcyclopentyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide
Description
N-cyclopropyl-5-[1-(3-methyl-3-phenylcyclopentyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide: is a complex organic compound featuring a cyclopropyl group, a pyrrolidine ring, and an oxadiazole ring
Properties
IUPAC Name |
N-cyclopropyl-5-[1-(3-methyl-3-phenylcyclopentyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-22(15-6-3-2-4-7-15)12-11-17(14-22)26-13-5-8-18(26)21-24-19(25-28-21)20(27)23-16-9-10-16/h2-4,6-7,16-18H,5,8-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEPXPKOLQQSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)N2CCCC2C3=NC(=NO3)C(=O)NC4CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-[1-(3-methyl-3-phenylcyclopentyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced via a cyclopropanation reaction, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.
Construction of the Oxadiazole Ring: The oxadiazole ring is typically formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Final Coupling Reaction: The final step involves coupling the pyrrolidine and oxadiazole intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrrolidine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the oxadiazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of cyclopropyl and oxadiazole-containing molecules.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism by which N-cyclopropyl-5-[1-(3-methyl-3-phenylcyclopentyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-5-[1-(3-methyl-3-phenylcyclopentyl)pyrrolidin-2-yl]-1,2,4-thiadiazole-3-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
N-cyclopropyl-5-[1-(3-methyl-3-phenylcyclopentyl)pyrrolidin-2-yl]-1,2,4-triazole-3-carboxamide: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of N-cyclopropyl-5-[1-(3-methyl-3-phenylcyclopentyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide lies in its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, may impart unique reactivity and biological activity compared to similar compounds with different heterocyclic rings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
